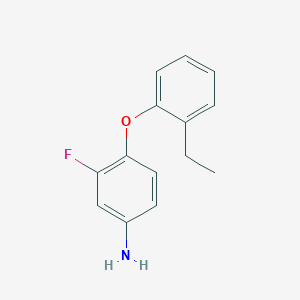

4-(2-Ethylphenoxy)-3-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethylphenoxy)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(16)9-12(14)15/h3-9H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXZQTITMNTJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Elucidation of 4 2 Ethylphenoxy 3 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. The presence of a fluorine atom provides an additional diagnostic tool through ¹⁹F NMR.

The ¹H NMR spectrum of 4-(2-Ethylphenoxy)-3-fluoroaniline provides distinct signals for each type of proton, allowing for the initial assignment of the molecular skeleton. The spectrum can be divided into the aliphatic region, corresponding to the ethyl group, and the aromatic region, for the protons on the two benzene rings. A broad signal corresponding to the amine protons is also expected.

Aliphatic Region: The ethyl group gives rise to a characteristic triplet and quartet pattern. The methyl (-CH₃) protons are expected to appear as a triplet due to coupling with the adjacent methylene protons. The methylene (-CH₂) protons, in turn, will appear as a quartet due to coupling with the methyl protons.

Aromatic Region: The molecule contains seven aromatic protons distributed across two substituted rings, leading to a complex pattern of signals. The three protons on the fluoroaniline (B8554772) ring are influenced by the amine, fluorine, and phenoxy substituents, resulting in distinct chemical shifts and coupling patterns. The four protons on the 2-ethylphenoxy ring typically appear as a multiplet.

Amine Protons: The two protons of the primary amine (-NH₂) group generally appear as a broad singlet. The chemical shift of this signal can vary and is sensitive to solvent, concentration, and temperature.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30 - 6.80 | Multiplet (m) | 4H | Ar-H (Ethylphenoxy ring) |

| ~6.80 - 6.50 | Multiplet (m) | 3H | Ar-H (Fluoroaniline ring) |

| ~3.70 | Broad Singlet (br s) | 2H | -NH₂ |

| ~2.65 | Quartet (q) | 2H | -CH₂-CH₃ |

| ~1.25 | Triplet (t) | 3H | -CH₂-CH₃ |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically distinct carbon atom produces a separate signal. The chemical shifts are influenced by the electronic environment, and the presence of fluorine introduces characteristic carbon-fluorine couplings (J-coupling).

Aromatic Carbons: The twelve aromatic carbons will produce distinct signals. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large coupling constant (¹JCF) and its signal will appear as a doublet. Carbons that are two (C-C-F) or three (C-C-C-F) bonds away will show smaller ²JCF and ³JCF couplings, respectively. The carbons attached to the oxygen (C-O) and nitrogen (C-N) atoms are also significantly shifted.

Aliphatic Carbons: The ethyl group will show two distinct signals for the methylene (-CH₂) and methyl (-CH₃) carbons in the upfield region of the spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Note |

|---|---|---|

| ~155 (d, ¹JCF ≈ 240 Hz) | Ar-C-F | Large C-F coupling constant |

| ~150 - 110 | Ar-C | 11 signals for remaining aromatic carbons |

| ~23 | -CH₂-CH₃ | Aliphatic carbon |

| ~14 | -CH₂-CH₃ | Aliphatic carbon |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms within a molecule. biophysics.org Since this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one signal. The chemical shift provides information about the electronic environment of the fluorine atom. nih.gov This signal will be split into a multiplet due to coupling with the neighboring aromatic protons, primarily those in the ortho and meta positions on the fluoroaniline ring. The range of fluorine chemical shifts is much larger than for protons, making it a very sensitive probe of the local environment. biophysics.org

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show a clear correlation between the methyl (-CH₃) and methylene (-CH₂) protons of the ethyl group. It would also help in assigning the connectivity of protons within each of the two aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C). This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal, for instance, linking the aliphatic proton signals to the aliphatic carbon signals and the aromatic proton signals to their respective aromatic carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of a molecule, providing characteristic signatures for the functional groups present.

The FT-IR spectrum of this compound displays absorption bands corresponding to the specific vibrational frequencies of its functional groups. nih.gov

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct absorption bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group are expected just below 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings produce characteristic bands in the 1600-1450 cm⁻¹ region.

C-O-C Ether Stretching: The aryl ether linkage gives rise to strong absorption bands. The asymmetric C-O-C stretch is typically observed around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.

C-F Stretching: The carbon-fluorine bond results in a strong, characteristic absorption band, typically found in the 1300-1100 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch (asymmetric) | Aryl Ether |

| ~1040 | C-O-C Stretch (symmetric) | Aryl Ether |

| 1300 - 1100 | C-F Stretch | Aryl Fluoride (B91410) |

Based on the conducted search, specific experimental and theoretical spectroscopic data for the compound This compound is not available in the public domain through the accessed resources. While the search provided extensive general information on the principles and applications of Fourier-Transform Raman (FT-Raman) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry for various aniline (B41778) derivatives and other organic molecules, no scholarly articles or databases containing the specific analytical data required for this article were found.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the specified subsections concerning this compound as requested in the prompt. Generating such an article would require fabricating data, which would not be scientifically accurate or valid.

To provide a comprehensive and scientifically accurate article as instructed, access to dedicated chemical research databases or published literature specifically detailing the spectroscopic elucidation of this compound would be necessary.

Crystallographic and Supramolecular Structural Investigations

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A definitive determination of the solid-state structure of 4-(2-Ethylphenoxy)-3-fluoroaniline would require single-crystal X-ray diffraction. This technique is the gold standard for elucidating the precise atomic coordinates within a crystal lattice. In the absence of such a study, the following structural aspects are unknown.

Analysis of Crystal Packing Arrangements

The manner in which molecules of this compound arrange themselves in a crystal is currently not documented. Understanding the crystal packing is crucial as it influences properties such as solubility, melting point, and stability.

Characterization of Intermolecular Hydrogen Bonding Networks

The molecule possesses potential hydrogen bond donors (the amine N-H groups) and acceptors (the ether oxygen and the fluorine atom). This suggests the likelihood of intermolecular hydrogen bonds, such as N-H···O and C-H···F, playing a significant role in its supramolecular assembly. However, without experimental data, the presence, geometry, and dimensionality of any such networks cannot be confirmed.

Examination of Halogen Bonding Interactions

The fluorine atom in the structure could potentially participate in halogen bonding, a directional non-covalent interaction that can be a powerful tool in crystal engineering. Whether this compound forms such interactions remains an open question.

Investigation of π-Stacking and C-H···π Interactions

The two aromatic rings in the molecule, the fluoroaniline (B8554772) and the ethylphenoxy moieties, provide the capacity for π-stacking and C-H···π interactions. These weak interactions are often critical in stabilizing crystal structures. A detailed analysis of these potential interactions is contingent on obtaining crystal structure data.

Conformational Analysis in Solution and Solid States

While computational methods could predict the likely conformations of this compound in the gas phase or in solution, its conformation in the solid state is dictated by the energetic balance of intramolecular forces and intermolecular packing forces. The torsion angles defining the spatial relationship between the two aromatic rings are of particular interest. Without experimental solid-state data, a comparative conformational analysis is not possible.

Stereochemical Aspects and Potential for Atropisomerism

The potential for atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, could be considered for the C-O bond connecting the two aromatic rings. The presence of substituents ortho to the ether linkage might hinder free rotation. However, an assessment of whether this rotational barrier is high enough to allow for the isolation of stable atropisomers at room temperature would require further experimental or computational investigation, and a crystal structure would provide key insights into the solid-state conformation.

Computational Chemistry and Quantum Theoretical Studies

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. chemrxiv.org This approach would be employed to determine the most stable three-dimensional arrangement of atoms in 4-(2-Ethylphenoxy)-3-fluoroaniline by calculating the molecule's energy at various conformations. The results would provide precise bond lengths, bond angles, and dihedral angles. For related molecules, such as m-fluoroaniline, DFT calculations have been used to characterize these structural parameters. chemrxiv.org

A hypothetical data table for the optimized geometry of this compound, as would be generated by a DFT study, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N | ~1.40 Å |

| C-F | ~1.36 Å | |

| C-O (ether) | ~1.37 Å | |

| Bond Angle | C-C-N | ~120° |

| C-C-F | ~119° | |

| C-O-C | ~118° |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups.

Frontier Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Interactions

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller energy gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO would likely be localized on the electron-rich aniline (B41778) ring, while the LUMO might be distributed across the phenoxy group. The interaction between these orbitals would signify intramolecular charge transfer, a key aspect of the molecule's electronic behavior. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: These values are illustrative and would be determined precisely through quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. ajchem-a.com It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP map would likely show negative potential (red and yellow areas) around the nitrogen and oxygen atoms, indicating their nucleophilic character. The hydrogen atoms of the amino group would exhibit positive potential (blue areas), marking them as sites for electrophilic attack.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the movement of atoms and molecules over time. nih.gov These simulations can provide insights into the conformational flexibility and dynamic behavior of this compound. nih.govajchem-a.comnih.gov By simulating the molecule's behavior in different environments (e.g., in a solvent or in a crystalline state), researchers can understand how its shape and properties change, which is particularly important for understanding its interactions with other molecules. nih.gov

Theoretical Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govscispace.com These theoretical spectra can then be compared with experimental data to validate the accuracy of the computational model. For this compound, theoretical IR spectra would show characteristic peaks corresponding to the vibrations of its functional groups, such as the N-H stretching of the amine and the C-O stretching of the ether.

Investigation of Hydrogen Shift Tautomerism and Reaction Mechanisms

Theoretical calculations can also be used to investigate potential chemical reactions, such as hydrogen shift tautomerism. This involves studying the energy barriers and transition states for the movement of a hydrogen atom within the molecule. For this compound, this could involve the transfer of a hydrogen atom from the amino group to a different position on the molecule. Understanding these reaction mechanisms is crucial for predicting the chemical reactivity and potential degradation pathways of the compound.

Chemical Reactivity and Derivatization Pathways

Reactivity of the Aniline (B41778) Moiety: Electrophilic Aromatic Substitution and Amidation Reactions

The primary amine (-NH₂) group of the aniline moiety is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring, increasing its electron density and making it more susceptible to attack by electrophiles. However, the positions on the aniline ring are already substituted (positions 1, 3, and 4). The remaining open positions (2, 5, and 6) are influenced by the existing substituents. The fluorine atom at position 3 is a deactivating group, while the large phenoxy group at position 4 provides significant steric hindrance.

The most common reaction involving the aniline amine group is amidation. This reaction forms a stable amide bond and is a cornerstone for building more complex molecules. Amidation can be readily achieved by reacting 4-(2-Ethylphenoxy)-3-fluoroaniline with carboxylic acids, acid chlorides, or acid anhydrides. sphinxsai.comresearchgate.net The use of coupling agents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can facilitate the reaction with carboxylic acids. scielo.br These reactions are typically straightforward, involving the nucleophilic attack of the aniline's nitrogen on the carbonyl carbon of the acylating agent. sphinxsai.com

Stability and Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage (C-O-C) is generally a stable chemical bond. In diaryl ethers such as this compound, the bond is further stabilized by the sp² hybridization of the carbon atoms and resonance effects involving the two aromatic rings. This stability means the ether bond is typically resistant to cleavage under many standard reaction conditions used to modify other parts of the molecule, such as the aniline group. This robustness is a key feature, allowing for selective reactions elsewhere in the molecule without disrupting the core scaffold.

Influence of the Fluoro Substituent on Aromatic Reactivity and Acidity

The fluorine atom at position 3 has a profound influence on the molecule's reactivity due to its strong electronegativity. This results in a powerful negative inductive effect (-I effect), which withdraws electron density from the aromatic ring. stackexchange.com This electron withdrawal has two main consequences:

Reactivity: It deactivates the aromatic ring towards electrophilic substitution, making such reactions more difficult compared to a non-fluorinated aniline. Conversely, this electron withdrawal makes the carbon atom to which the fluorine is attached more electrophilic, increasing its susceptibility to nucleophilic aromatic substitution (SNAr), although this reaction is less common for anilines. stackexchange.comwyzant.com In SNAr reactions, fluoride (B91410) is often a better leaving group than heavier halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's ability to stabilize the intermediate Meisenheimer complex through its inductive effect. stackexchange.com

Acidity/Basicity: The electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom of the aniline group. This reduces the amine's basicity, making it a weaker base than its non-fluorinated counterpart. For comparison, the pKa of the conjugate acid of 4-fluoroaniline (B128567) is 4.65, which is lower than that of aniline, indicating reduced basicity. nih.gov This altered basicity can affect the reaction conditions needed for processes like amidation.

Derivatization Strategies for Advanced Molecular Scaffolds

The distinct reactive sites on this compound allow for targeted derivatization to create a variety of advanced molecular structures for diverse applications.

As previously mentioned, the aniline group is readily converted into amides. sphinxsai.com This is a widely used strategy in medicinal chemistry and materials science to link the fluoroaniline (B8554772) core to other molecular fragments. google.com

Similarly, thiourea (B124793) derivatives can be synthesized from the aniline moiety. nih.govresearchgate.net This is typically achieved through a one-step condensation reaction between the aniline and a suitable isothiocyanate (R-N=C=S) in a solvent like acetone. nih.govuobaghdad.edu.iq The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate to form the thiourea linkage (-NH-C(S)-NH-). nih.govsemanticscholar.org Thioureas are versatile intermediates themselves, used for synthesizing various heterocyclic compounds. nih.gov

Table 1: Synthetic Derivatization Pathways

| Derivative Type | Reagent(s) | Key Reaction |

|---|---|---|

| Amide | Carboxylic Acid Chloride or Anhydride | Acylation |

The structure of this compound is suitable for transformation into a monomer for polymerization. There are two primary strategies for this:

Oxidative Polymerization: The aniline functionality itself can be directly polymerized through chemical or electrochemical oxidative methods to form a polyaniline-type conducting polymer. researchgate.net The presence of the fluorine and the bulky phenoxy group would influence the final polymer's properties, such as its solubility, thermal stability, and electrical conductivity. For instance, copolymers of aniline and 3-fluoroaniline (B1664137) have shown increased solubility and thermal stability compared to unsubstituted polyaniline. researchgate.net

Monomer Functionalization: A polymerizable group, such as a vinyl, acrylate, or methacrylate (B99206) moiety, can be attached to the molecule. This is often accomplished by reacting the aniline nitrogen with a reagent containing the desired polymerizable function (e.g., acryloyl chloride). This creates a new monomer that can be polymerized via standard radical polymerization techniques, offering an alternative route to functional polymers where the fluoroaniline unit is incorporated into the polymer backbone or as a pendant group. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-fluoroaniline |

| Aniline |

| O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) |

Exploratory Applications in Materials Science and Analytical Chemistry

Utilization as Building Blocks for Functional Organic Materials

The molecular architecture of 4-(2-Ethylphenoxy)-3-fluoroaniline provides the necessary functionalities to serve as a monomer in the creation of advanced organic materials. Its aromatic nature and reactive amine group are key to its potential in polymerization and the formation of ordered supramolecular structures.

Aromatic diamines are fundamental building blocks for high-performance polymers such as polyimides and polyamides, which are prized for their exceptional thermal stability, chemical resistance, and mechanical strength. core.ac.ukresearchgate.netmdpi.com The synthesis of these polymers typically involves the condensation reaction of a diamine with a dianhydride (for polyimides) or a diacid chloride (for polyamides). researchgate.netnsf.gov

Given its structure, this compound can be envisioned as a valuable diamine monomer. The presence of the fluorine atom can enhance properties such as thermal stability, solubility, and dielectric performance in the resulting polymers. researchgate.netresearchgate.net The ether linkage can impart a degree of flexibility to the polymer backbone, potentially improving its processability.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Illustrative Reaction Scheme | Potential Polymer Properties |

| Polyimide | Pyromellitic dianhydride (PMDA) | n this compound + n PMDA → [-OC-Ar-CO-N-Ar'-N-]n + 2n H₂O | High thermal stability, good dielectric properties, enhanced solubility. |

| Polyamide | Terephthaloyl chloride | n this compound + n Terephthaloyl chloride → [-CO-Ar-CO-NH-Ar'-NH-]n + 2n HCl | Good mechanical strength, chemical resistance, improved processability. |

Note: The reaction schemes are generalized representations.

The incorporation of this compound into polymer chains could lead to materials with tailored properties for applications in aerospace, electronics, and other advanced technology sectors. core.ac.uk

Supramolecular chemistry involves the design and synthesis of complex, ordered structures held together by non-covalent interactions. The functional groups present in this compound, namely the amine group and the aromatic rings, make it a candidate for forming such assemblies.

The amine group can participate in hydrogen bonding, a key directional force in creating predictable supramolecular architectures. mdpi.com Furthermore, the electron-rich aromatic rings can engage in π-π stacking interactions, contributing to the stability of the assembly. The fluorine atom can also influence these interactions through electrostatic and dipole-dipole forces. These self-assembling systems could find applications in areas such as sensing, catalysis, and drug delivery. mdpi.com

Ligand Chemistry and Metal Complexation Studies

The nitrogen atom of the aniline (B41778) group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This opens up avenues for its use in ligand chemistry and the development of novel metal complexes. whoi.eduresearchgate.net

Aniline and its derivatives are known to act as ligands, forming complexes with a variety of transition metals. researchgate.netiosrjournals.org The coordination of this compound to a metal center would be expected to occur through the nitrogen atom of the amine group. The electronic properties of the resulting metal complex would be influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the ethylphenoxy group. These complexes could exhibit interesting catalytic, magnetic, or optical properties.

The design of ligands with selective binding capabilities for specific metal ions is a significant area of research. The conformation of this compound, influenced by the ether linkage, and the electronic environment around the coordinating nitrogen atom, modulated by the fluorine substituent, could potentially lead to selective interactions with certain metal ions. For instance, the size of the "pocket" formed by the ligand upon coordination could favor the binding of one alkali metal ion (e.g., Li⁺, Na⁺, or K⁺) over others. Such ion-selective ligands are crucial for applications in ion sensing, separation processes, and biological imaging.

Role as a Reference Compound in Analytical Chemistry Method Development

In analytical chemistry, reference compounds are essential for the validation and calibration of analytical methods. synzeal.com These standards ensure the accuracy and reliability of measurements.

Given its unique structure, this compound could serve as a valuable reference compound in the development of analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), for the detection and quantification of fluorinated aromatic compounds. Its specific retention time and mass spectral fragmentation pattern would make it a reliable marker for identifying and quantifying structurally related molecules in complex matrices. This is particularly relevant in environmental analysis and industrial quality control where monitoring for specific aromatic amines is crucial.

Intermediates in the Synthesis of Related Compounds with Diverse Structural Motifs

The strategic placement of the ethylphenoxy and fluoro groups on the aniline scaffold makes this compound a valuable intermediate in the synthesis of more complex molecules with a variety of structural arrangements. Its inherent functionalities—a nucleophilic amino group and an aromatic ring system amenable to further substitution—allow for its incorporation into larger, more elaborate molecular frameworks. Research in this area has demonstrated its utility as a foundational building block for creating a range of derivatives, particularly those with applications in medicinal chemistry and materials science.

The primary role of this compound in synthetic pathways is to introduce the specific 4-(2-ethylphenoxy)-3-fluorophenyl moiety into a target molecule. This is typically achieved through reactions involving the aniline nitrogen, such as amide bond formation, urea (B33335) and thiourea (B124793) synthesis, or transition metal-catalyzed cross-coupling reactions to form new carbon-nitrogen or nitrogen-heteroatom bonds. These reactions pave the way for the construction of compounds with diverse and often complex structural motifs.

For instance, this aniline derivative is a key precursor in the synthesis of various heterocyclic compounds. Through multi-step reaction sequences, the aniline functionality can be transformed to participate in cyclization reactions, leading to the formation of heterocycles like quinolines, quinazolines, and benzimidazoles. The presence of the fluoro and ethylphenoxy groups can influence the electronic properties and solubility of the final compounds, which is a desirable feature in the development of new materials and potential therapeutic agents.

Detailed research has highlighted the use of this compound in the preparation of substituted pyrimidine (B1678525) derivatives. These compounds are of significant interest due to their prevalence in biologically active molecules. The synthesis often involves the condensation of the aniline with a suitably functionalized pyrimidine core. The resulting N-aryl-pyrimidinamine scaffold is a common feature in many kinase inhibitors, which are a class of drugs used in cancer therapy. The ethylphenoxy group in these structures can occupy hydrophobic pockets in the target protein, while the fluoro group can be involved in specific hydrogen bonding interactions, enhancing the binding affinity and selectivity of the molecule.

Furthermore, the amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups onto the aromatic ring. This allows for the synthesis of compounds where the 4-(2-ethylphenoxy)-3-fluorophenyl unit is attached to other molecular fragments through azo linkages or after replacement of the diazonium group with other substituents.

The following table summarizes some of the compound classes that can be synthesized using this compound as a key intermediate, highlighting the diverse structural motifs that can be achieved.

| Compound Class | General Structure | Synthetic Precursor | Key Transformation |

| N-Aryl Amides | R-C(=O)NH-Ar | This compound | Acylation with a carboxylic acid or acyl chloride |

| N-Aryl Ureas | R-NHC(=O)NH-Ar | This compound | Reaction with an isocyanate |

| N-Aryl Pyrimidinamines | Pyrimidinyl-NH-Ar | This compound | Nucleophilic aromatic substitution with a chloropyrimidine |

| Benzimidazole Derivatives | Benzimidazolyl-Ar | This compound | Multi-step synthesis involving cyclization |

Where Ar represents the 4-(2-Ethylphenoxy)-3-fluorophenyl moiety.

The research into the applications of this compound as a synthetic intermediate is ongoing, with new methodologies and novel target molecules continually being explored. Its utility underscores the importance of strategically functionalized building blocks in modern organic synthesis and the quest for new materials and therapeutics with tailored properties.

Future Research Trajectories and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of diaryl ethers and functionalized anilines is a well-established area of organic chemistry, yet there remains a continuous demand for more efficient, sustainable, and versatile synthetic protocols. Future research in this area could focus on several key aspects:

Advanced Catalytic Systems: While Ullmann-type cross-coupling reactions are a cornerstone for diaryl ether synthesis, future work could explore novel catalytic systems. researchgate.net This includes the development of ligand-free copper-catalyzed reactions, which offer a simpler and more economical approach to C-O and C-N bond formation. researchgate.net

Alternative Synthetic Pathways: Investigating alternative routes that start from readily available anilines could prove fruitful. One such method involves the conversion of anilines to aryl ammonium (B1175870) salts, which can then react with phenols to form diaryl ethers under mild conditions. researchgate.net This approach has a broad substrate scope and is compatible with a wide range of functional groups. researchgate.net

Flow Chemistry and Process Optimization: The application of flow chemistry could lead to more efficient and scalable syntheses of 4-(2-Ethylphenoxy)-3-fluoroaniline and its derivatives. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Greener Synthesis: A focus on environmentally benign synthesis is crucial. This could involve using greener solvents, reducing the number of synthetic steps, and employing catalysts that are more environmentally friendly. For instance, methods for synthesizing fluoroaniline (B8554772) from nitrobenzene (B124822) using various catalysts have been explored, with some achieving high yields and conversions. chemicalbook.com

| Synthetic Approach | Key Features | Potential for Improvement |

| Ullmann-type Cross-Coupling | Established method for diaryl ether synthesis. | Development of novel, ligand-free, and more sustainable catalysts. researchgate.net |

| Aniline (B41778) to Aryl Ether Conversion | Utilizes readily available anilines and proceeds under mild conditions. | Optimization for a wider range of substituted anilines and phenols. researchgate.net |

| Nitrobenzene Reduction & Fluorination | A potential route for the fluoroaniline moiety. | Enhancing catalyst efficiency and selectivity to minimize by-products. chemicalbook.com |

Deeper Exploration of Structure-Property Relationships through Advanced Characterization and Computational Approaches

A thorough understanding of the relationship between the molecular structure of this compound and its physicochemical properties is essential for its targeted application. Future research should employ a combination of advanced analytical techniques and computational modeling.

Computational Modeling: Density Functional Theory (DFT) can be a powerful tool to investigate the electronic and structural properties of this molecule. chemrxiv.orgchemrxiv.org Such studies can provide insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles. chemrxiv.org

Electronic Properties: Calculating HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity and optical properties. chemrxiv.orgchemrxiv.org

Molecular Electrostatic Potential (MEP) Maps: Visualizing the electron density distribution to predict sites for electrophilic and nucleophilic attack. chemrxiv.orgchemrxiv.org

Advanced Spectroscopic Techniques: Combining computational data with experimental results from techniques like rotational spectroscopy can provide a highly accurate picture of the molecule's geometry and the nature of non-covalent interactions within the structure. umanitoba.ca

Solid-State Characterization: For potential applications in materials science, understanding the solid-state packing and intermolecular interactions will be critical. Techniques such as single-crystal X-ray diffraction would be invaluable.

| Computational Parameter | Significance | Relevant Research |

| HOMO-LUMO Energy Levels | Determines electronic transitions, chemical reactivity, and optical properties. | DFT studies on fluoroaniline derivatives have successfully calculated these parameters. chemrxiv.orgchemrxiv.org |

| Molecular Electrostatic Potential | Predicts reactivity towards nucleophilic and electrophilic reagents. | MEP maps have been used to understand the reactivity of similar aniline derivatives. chemrxiv.orgchemrxiv.org |

| Non-covalent Interactions | Influences molecular conformation and crystal packing. | Studies on 2-fluoroaniline (B146934) have highlighted the importance of intramolecular hydrogen bonding. umanitoba.ca |

Expansion of Derivatization Strategies for Tunable Material Properties

The functional groups present in this compound offer numerous possibilities for derivatization, allowing for the fine-tuning of its properties for specific applications.

Reactions at the Amino Group: The primary amino group is highly reactive and can undergo a variety of transformations, including:

Acylation and Alkylation: To introduce different functional groups and modify the electronic properties. guidechem.com

Diazotization: To convert the amino group into a diazonium salt, which can then be replaced by a wide range of other functional groups. guidechem.com

Coupling Reactions: To form larger, more complex molecules. guidechem.com

Polymerization: The aniline moiety suggests that this compound could be a monomer for the synthesis of novel polyanilines. ossila.com The presence of the ethylphenoxy and fluoro substituents would be expected to impart unique properties to the resulting polymer, such as improved solubility and modified electronic characteristics. researchgate.net

Development of Bioactive Molecules: Fluoroaniline derivatives have been investigated for their potential as anticancer agents. sci-hub.senih.gov Derivatization of this compound could lead to the discovery of new pharmaceutically active compounds. bloomtechz.com

Post-Polymerization Modification: For polymeric derivatives, post-polymerization functionalization offers a route to materials with tunable properties, such as glass transition temperature, by controlling the degree of amination. nih.gov

| Derivatization Strategy | Potential Outcome | Example from Related Compounds |

| N-Alkylation/Acylation | Modification of electronic and steric properties. | Common reactions for anilines to produce a variety of derivatives. guidechem.com |

| Polymerization | Formation of functionalized polyanilines with unique properties. | 4-Chloro-3-fluoroaniline is used as a monomer for semiconducting polyanilines. ossila.com |

| Synthesis of Bioactive Derivatives | Discovery of new pharmaceutical agents. | Fluoroaniline derivatives of quinones have shown anticancer activity. sci-hub.senih.gov |

Assessment of Broader Applicability in Emerging Areas of Chemical Science

Beyond its potential use as a chemical intermediate, future research should explore the applicability of this compound and its derivatives in emerging fields.

Materials Science: The development of functionalized polyanilines from this monomer could lead to new materials for electronics, such as antistatic coatings and components for sensors. ossila.comresearchgate.net

Medicinal Chemistry: As a building block, this compound could be instrumental in the synthesis of novel drugs. bloomtechz.com The fluorine atom can enhance properties like metabolic stability and binding affinity of drug molecules. bloomtechz.com Its use as a precursor for antibiotics, antivirals, and anti-inflammatory drugs highlights its potential. bloomtechz.com

Agrochemicals: Fluoroanilines are used as intermediates in the manufacturing of herbicides and plant growth regulators, suggesting a potential application area for this compound as well. nih.gov

Molecular Probes: The inherent fluorescence of some aniline derivatives could be harnessed by developing molecular probes for various analytical and imaging applications.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 4-(2-Ethylphenoxy)-3-fluoroaniline, and how do structural features influence spectral data?

- Methodology :

- NMR : Use H and C NMR to identify substituent effects. For example, the 3-fluoro group causes deshielding of adjacent protons, while the 2-ethylphenoxy moiety introduces distinct splitting patterns (e.g., para-substitution effects) .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular ion peaks and fragmentation pathways, particularly for distinguishing positional isomers (e.g., 3- vs. 4-fluoroaniline derivatives) .

Q. How can synthetic routes for this compound be optimized for regioselectivity?

- Experimental Design :

- Coupling Reactions : Utilize Ullmann or Buchwald-Hartwig amination to attach the 2-ethylphenoxy group to 3-fluoroaniline. Copper catalysts (e.g., CuCl) at 40–60°C improve yield in halogenated aniline couplings .

- Protection/Deprotection : Protect the amine group during phenoxy substitution to avoid side reactions. For example, acetylation followed by hydrolysis .

Advanced Research Questions

Q. How do ion mobility spectrometry (IMS) parameters resolve structural isomers or byproducts in this compound synthesis?

- Methodology :

- HiKE-IMS : Operate at 60–70 Td (reduced electric field strength) to maximize resolution between protonated and molecular ion peaks. For fluoroaniline derivatives, mobility differences arise from steric effects of the ethylphenoxy group .

- Drift Gas Selection : Use nitrogen (N) instead of air to reduce clustering reactions, enhancing peak separation at ERR/N >30 Td .

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

- Experimental Design :

- Hydrolytic Stability : Perform accelerated degradation studies (e.g., 40–80°C, pH 1–13) with HPLC monitoring. The electron-withdrawing fluoro group increases resistance to hydrolysis compared to non-halogenated analogs .

- Thermal Analysis : DSC/TGA reveals decomposition thresholds (e.g., ~186°C for 3-fluoroaniline derivatives) influenced by the ethylphenoxy group’s steric bulk .

Q. How can regioselectivity challenges in derivatizing this compound be addressed for functional group compatibility?

- Case Study :

- Halogenation : Use directed ortho-metalation (DoM) with LDA to introduce substituents meta to the fluoro group, avoiding interference from the ethylphenoxy moiety .

- Cross-Coupling : Suzuki-Miyaura reactions require careful ligand selection (e.g., SPhos) to prevent steric clashes with the ethyl group .

Key Research Gaps

- Isomeric Purity : Resolving this compound from ortho-substituted byproducts requires advanced chromatographic methods (e.g., chiral HPLC) not fully addressed in current literature.

- Environmental Impact : Degradation pathways and ecotoxicity data for ethylphenoxy-fluoroaniline derivatives remain understudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.